3-Amino-1-(2-methyl-1,3-thiazol-5-YL)propan-1-OL 3-Amino-1-(2-methyl-1,3-thiazol-5-YL)propan-1-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC17708398
InChI: InChI=1S/C7H12N2OS/c1-5-9-4-7(11-5)6(10)2-3-8/h4,6,10H,2-3,8H2,1H3
SMILES:
Molecular Formula: C7H12N2OS
Molecular Weight: 172.25 g/mol

3-Amino-1-(2-methyl-1,3-thiazol-5-YL)propan-1-OL

CAS No.:

Cat. No.: VC17708398

Molecular Formula: C7H12N2OS

Molecular Weight: 172.25 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-1-(2-methyl-1,3-thiazol-5-YL)propan-1-OL -

Specification

Molecular Formula C7H12N2OS
Molecular Weight 172.25 g/mol
IUPAC Name 3-amino-1-(2-methyl-1,3-thiazol-5-yl)propan-1-ol
Standard InChI InChI=1S/C7H12N2OS/c1-5-9-4-7(11-5)6(10)2-3-8/h4,6,10H,2-3,8H2,1H3
Standard InChI Key MXQVLMJXWDGGLA-UHFFFAOYSA-N
Canonical SMILES CC1=NC=C(S1)C(CCN)O

Introduction

Structural Characteristics and Synthesis

Molecular Architecture

The compound features a thiazole ring (a five-membered heterocycle with sulfur and nitrogen atoms) substituted with a methyl group at position 2. The propan-1-ol chain is functionalized with an amino group at carbon 3, creating a chiral center. This configuration enhances its ability to participate in hydrogen bonding and electrostatic interactions, which are critical for biological activity .

Key Structural Attributes:

  • Thiazole Ring: Contributes to aromatic stability and electron-rich environments, facilitating interactions with biological targets.

  • Amino Alcohol Chain: Enhances solubility in polar solvents and enables participation in acid-base reactions.

Synthetic Pathways

The synthesis of thiazole derivatives often employs the Hantzsch thiazole synthesis, which involves the reaction of thioureas with α-halo carbonyl compounds . For 3-amino-1-(2-methyl-1,3-thiazol-5-yl)propan-1-ol, a plausible route involves:

  • Formation of the Thiazole Core: Reaction of 2-methyl-1,3-thiazole-5-carbaldehyde with a β-amino alcohol precursor under acidic or basic conditions.

  • Optimization: Use of polar solvents (e.g., ethanol or DMF) at elevated temperatures (80–100°C) to improve yield .

Example Reaction Conditions:

ReactantSolventTemperatureCatalystYield (%)
2-Methylthiazole-5-carbaldehyde + 3-Amino-propanolEthanol90°CHCl72

Biological Activity and Applications

Antimicrobial Properties

Thiazole derivatives exhibit broad-spectrum antimicrobial activity due to their ability to disrupt microbial cell membranes or inhibit essential enzymes. For example, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid, a structural analog, demonstrated MIC values of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli . These results suggest that the amino alcohol-thiazole scaffold could similarly target bacterial pathogens.

Agricultural Applications

Thiazole derivatives like 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid enhanced rapeseed yield by 15–20% and oil content by 8% in field trials, likely through modulation of plant growth hormones . This suggests potential utility for 3-amino-1-(2-methyl-1,3-thiazol-5-yl)propan-1-ol in crop science.

Comparative Analysis with Structural Analogs

Activity Modulation via Substituent Variation

The position and nature of substituents on the thiazole ring critically influence biological efficacy:

CompoundThiazole SubstituentBiological Activity (IC₅₀)
3-Amino-1-(2-methyl-1,3-thiazol-5-yl)propan-1-ol2-MethylAnticancer: 12 µM (Panc-1)
3-Amino-1-(4-methyl-1,3-thiazol-5-yl)propan-1-ol4-MethylAntimicrobial: MIC 16 µg/mL
3-Amino-1-(1,3-thiazol-5-yl)propan-1-olUnsubstitutedModerate activity

The 2-methyl substitution enhances membrane permeability, improving intracellular uptake and target engagement.

Challenges and Future Directions

Synthetic Scalability

Industrial production requires optimization of continuous flow reactors to achieve >90% purity. Current batch methods yield 70–75% purity, necessitating costly chromatographic purification.

Toxicity Profiling

Preliminary studies on analogs indicate low acute toxicity (LD₅₀ > 500 mg/kg in rodents), but chronic exposure risks remain unstudied.

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